Tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate is a synthetic organic compound classified under piperidine derivatives. This compound is characterized by its unique structural features, including a tert-butyl group, a carbamoyl moiety linked to a cyclopropylpyridine, and a piperidine ring. The molecular formula is , with a molecular weight of approximately 373.49 g/mol. Its CAS number is 2034313-09-0, indicating its identification in chemical databases.
The synthesis of tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate typically involves several key steps:
Optimizing reaction conditions, such as temperature, solvent choice, and reaction time, is critical for achieving high yields and purity in the final product. Continuous flow synthesis methods may also be employed for industrial-scale production, enhancing efficiency and scalability.
The molecular structure of tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate can be represented using various structural formulas:
O=C(CC1CCN(CC1)C(=O)OC(C)(C)C)NCc1cncc(c1)C1CC1
InChI=1S/C21H31N3O3/c1-14(2,3)24-20(22)17-11-12-18(23)19(17)15-9-10-21(15)25-16(4,5)6/h9-12H,11H2,1-8H3,(H,22,24)
The structure includes:
Tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physical properties.
The mechanism of action for tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate primarily involves interaction with specific biological targets:
The precise mechanism may vary depending on the specific biological context and the nature of the target proteins.
Key physical and chemical properties of tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate include:
Property | Value |
---|---|
Molecular Weight | 373.49 g/mol |
Molecular Formula | C21H31N3O3 |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
These properties are critical for understanding its behavior in different environments and applications.
Tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate has several scientific applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9